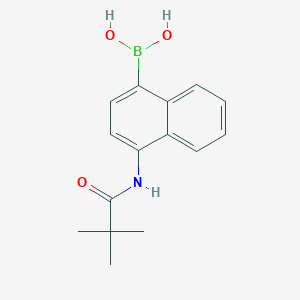
(4-Pivalamidonaphthalen-1-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Pivalamidonaphthalen-1-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a naphthalene ring, which is further substituted with a pivalamido group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Pivalamidonaphthalen-1-yl)boronic acid typically involves the borylation of a naphthalene derivativeThis reaction involves the coupling of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out in an organic solvent like toluene at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: (4-Pivalamidonaphthalen-1-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium acetate for borylation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
科学研究应用
(4-Pivalamidonaphthalen-1-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用机制
The mechanism of action of (4-Pivalamidonaphthalen-1-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the case of Suzuki-Miyaura coupling, the boronic acid reacts with a palladium complex to form a boronate ester, which then undergoes transmetalation to form a new carbon-carbon bond . The boronic acid group can also form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in various chemical transformations .
相似化合物的比较
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a naphthalene ring.
4-Bromonaphthalen-1-ylboronic Acid: Similar structure but with a bromine substituent instead of a pivalamido group.
4-Formylphenylboronic Acid: Contains a formyl group instead of a pivalamido group.
Uniqueness: (4-Pivalamidonaphthalen-1-yl)boronic acid is unique due to the presence of the pivalamido group, which can influence its reactivity and interactions in chemical reactions. This compound’s structure allows for specific applications in organic synthesis and materials science that may not be achievable with simpler boronic acids.
属性
CAS 编号 |
182344-17-8 |
|---|---|
分子式 |
C15H18BNO3 |
分子量 |
271.12 g/mol |
IUPAC 名称 |
[4-(2,2-dimethylpropanoylamino)naphthalen-1-yl]boronic acid |
InChI |
InChI=1S/C15H18BNO3/c1-15(2,3)14(18)17-13-9-8-12(16(19)20)10-6-4-5-7-11(10)13/h4-9,19-20H,1-3H3,(H,17,18) |
InChI 键 |
FJJQBKHCEWLWIA-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C2=CC=CC=C12)NC(=O)C(C)(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















